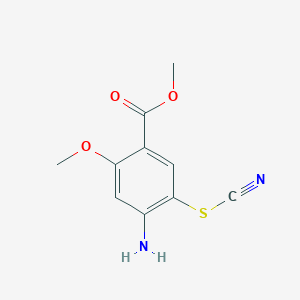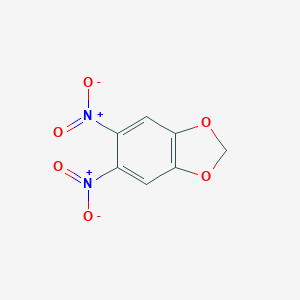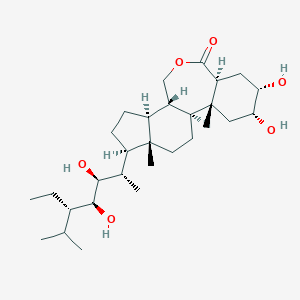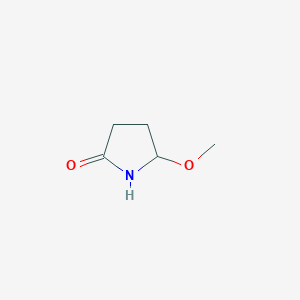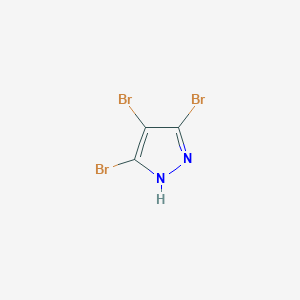
N,N'-S-Trimethylisothiouronium Iodide
Vue d'ensemble
Description
Synthesis Analysis
N,N'-S-Trimethylisothiouronium Iodide can be synthesized through reactions involving methyl sulfide and methyl iodide. The process typically involves the combination of these reactants in an ether solution, followed by crystallization through slow evaporation of aqueous solutions (Zuccaro & Mccullough, 1959).
Molecular Structure Analysis
The molecular structure of trimethylsulfonium iodide, a related compound, has been determined to crystallize in a monoclinic system with the trimethylsulfonium ion approximating closely to a symmetry with normal packing distances. This reveals insights into the structure of N,N'-S-Trimethylisothiouronium Iodide by comparison (Zuccaro & Mccullough, 1959).
Chemical Reactions and Properties
N,N'-S-Trimethylisothiouronium Iodide and its derivatives exhibit various chemical reactions, including the formation of equilibrium salt structures in the solid state and solutions. These reactions highlight the compound's versatility and reactivity under different conditions (Sorokin et al., 2004).
Physical Properties Analysis
The crystal and molecular structure studies provide insights into the physical properties of N,N'-S-Trimethylisothiouronium Iodide. These properties include crystal habit, lattice parameters, and symmetry, which are crucial for understanding the compound's behavior in different environments (Zuccaro & Mccullough, 1959).
Chemical Properties Analysis
The chemical properties of N,N'-S-Trimethylisothiouronium Iodide are influenced by its molecular structure and reactivity. Studies on similar compounds show a range of reactions, including those with iodine and various amines, highlighting the complex chemical behavior and potential applications of N,N'-S-Trimethylisothiouronium Iodide (Hiratani, Nakai, & Okawara, 1973).
Applications De Recherche Scientifique
S-(trimethoxysilylmethyl)- and S-(silatranylmethyl)isothiuronium halides, along with their N-substituted derivatives, demonstrate potential in highly polar acetonitrile solutions, suggesting a broad application in chemistry (Sorokin et al., 2004).
The crystal structure of trimethylsulfonium iodide, which is similar to N,N'-S-Trimethylisothiouronium Iodide, crystallizes in a monoclinic system. This knowledge is vital in crystallography and materials science (Zuccaro & Mccullough, 1959).
In biochemistry, iodide is used to quench the fluorescence of tryptophyls in proteins, a technique that aids in studying the exposure of fluorophors in proteins (Lehrer, 1971).
Trimethylsilyl iodide is effective in converting ketals to ketones, a crucial step in various synthetic transformations in organic chemistry (Jung, Andrus, & Ornstein, 1977).
In coordination chemistry, trimethylsilyl iodide is used to prepare transition-metal iodides from chlorides. This process, however, can be complicated due to factors like oxidation states and reaction speeds (Leigh et al., 2002).
N,N'-S-Trimethylisothiouronium Iodide is relevant in pharmaceutical chemistry, as demonstrated by a novel method for synthesizing biologically important N-aryl amides using arenediazonium salts (Bhojane, Jadhav, & Nagarkar, 2014).
Propriétés
IUPAC Name |
methyl N,N-dimethylcarbamimidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.HI/c1-6(2)4(5)7-3;/h5H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJMWGUDKKPHFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)SC.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509254 | |
| Record name | Methyl N,N-dimethylcarbamimidothioate--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-S-Trimethylisothiouronium Iodide | |
CAS RN |
6972-04-9 | |
| Record name | NSC67242 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl N,N-dimethylcarbamimidothioate--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



